2,4-Difluoro-6-methylbenzoyl chloride
Overview
Description
2,4-Difluoro-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzoyl chloride, where two fluorine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 6 position of the benzene ring. This compound is commonly used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Difluoro-6-methylbenzoyl chloride typically involves the chlorination of 2,4-Difluoro-6-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 2,4-Difluoro-6-methylbenzoic acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2,4-Difluoro-6-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols. Conditions typically involve the use of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane).
Hydrolysis: Water or aqueous sodium hydroxide solution under reflux conditions.
Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in an inert solvent like dichloromethane.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
2,4-Difluoro-6-methylbenzoic acid: Formed from hydrolysis reactions.
Scientific Research Applications
2,4-Difluoro-6-methylbenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: Employed in the synthesis of potential drug candidates and intermediates.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Chemical Biology: Used in the modification of biomolecules for studying biological processes
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoyl chloride: Similar structure but lacks the methyl group at the 6 position.
2,4-Difluorobenzoyl chloride: Similar structure but lacks the methyl group at the 6 position.
2,6-Difluoro-4-methylbenzoyl chloride: Similar structure but with different positions of the fluorine and methyl groups
Uniqueness
2,4-Difluoro-6-methylbenzoyl chloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
2,4-difluoro-6-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-2-5(10)3-6(11)7(4)8(9)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHIQAXLYRHSBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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